3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

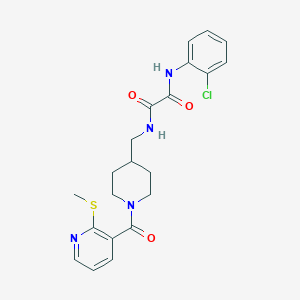

“3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol” is a unique chemical compound with the empirical formula C11H15N3O and a molecular weight of 205.26 . It is a solid substance .

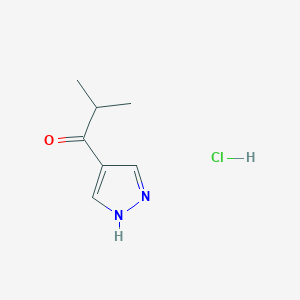

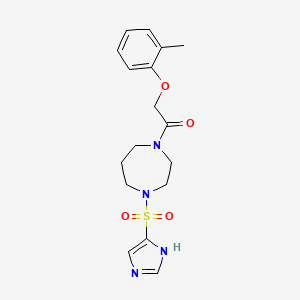

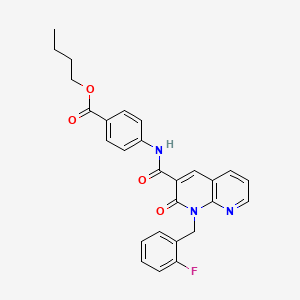

Molecular Structure Analysis

The molecule consists of a benzimidazole ring attached to a propanol group . The SMILES string representation isCN1C(CCCO)=NC2=CC(N)=CC=C12 . Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Curtis Reactions with Zn Complexes Derived from 2-(Aminomethyl)Benzimidazole

This research explores the synthesis of zinc(II) complexes involving 2-(aminomethyl)benzimidazole derivatives. These complexes exhibit unique vibrational, thermogravimetric, and NMR characteristics, showcasing potential applications in material science and coordination chemistry. The study highlights the versatility of benzimidazole derivatives in forming stable metal complexes, which could pave the way for new materials with desirable properties (Patricio-Rangel et al., 2019).

Neuropeptide Y Y1 Receptor Antagonists for Antiobesity

A novel series of benzimidazole derivatives were synthesized and evaluated for their selectivity as neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop new antiobesity drugs. This study demonstrates the potential of benzimidazole derivatives in therapeutic applications, particularly in addressing obesity by targeting the NPY Y1 receptor (Zarrinmayeh et al., 1998).

Copper(II) Complexes with Benzimidazole for DNA Binding and Cytotoxicity

Research on new benzimidazole-containing compounds and their copper(II) complexes reveals their ability to bind with DNA and induce cytotoxic effects in various cancer cell lines. These findings suggest potential applications in cancer therapy, where benzimidazole derivatives could play a role in developing new chemotherapeutic agents (Paul et al., 2015).

Rhenium Tricarbonyl Core Complexes for Fluorescence Applications

The study on tridentate ligands derived from benzimidazole and their rhenium complexes opens new avenues in fluorescence applications. These complexes exhibit specific coordination geometries and luminescence properties, suggesting their use in developing fluorescence-based sensors and imaging agents (Wei et al., 2006).

IL-5 Inhibitory Activity of Hydroxyethylaminomethylbenzimidazole Analogs

This research identifies hydroxyethylaminomethylbenzimidazole analogs as potent inhibitors of interleukin-5 (IL-5), showcasing significant inhibition. These findings indicate the therapeutic potential of benzimidazole derivatives in treating diseases mediated by IL-5, such as asthma (Boggu et al., 2019).

Eigenschaften

IUPAC Name |

3-(5-amino-2-methylbenzimidazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-8-13-10-7-9(12)3-4-11(10)14(8)5-2-6-15/h3-4,7,15H,2,5-6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZTYPZGMYRVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCCO)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-ethyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2686258.png)

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B2686264.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)

![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2686276.png)